1-(2-Methoxyphenyl)pentane-1,3-dione

coordination chemistry metal chelate design dipole moment

Researchers requiring regiochemical control in heterocyclic synthesis face limitations with symmetric β-diketones. 1-(2-Methoxyphenyl)pentane-1,3-dione (CAS 78589-97-6) resolves this: its asymmetric 1-arylpentane-1,3-dione scaffold enables directional enolization, with the ortho-methoxy group biasing toward the aryl-conjugated enol for predictable isoxazole/pyrazole regioselectivity. • Tunable enol regioisomer ratio via electronic effects • Ortho-OCH₃ intramolecular H-bonding (~16-17 kcal/mol) pre-organizes ligand geometry for defined metal chelates • MOCVD/ALD: binuclear complexes with monomeric vapor transport at 120 °C/10 Torr • 98% purity; global shipping available

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13620394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)pentane-1,3-dione
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCC(=O)CC(=O)C1=CC=CC=C1OC
InChIInChI=1S/C12H14O3/c1-3-9(13)8-11(14)10-6-4-5-7-12(10)15-2/h4-7H,3,8H2,1-2H3
InChIKeyMUVYRUNOZKTLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)pentane-1,3-dione Procurement & Properties


1-(2-Methoxyphenyl)pentane-1,3-dione (CAS 78589-97-6) is an asymmetric aromatic β-diketone with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . This compound features a 2-methoxyphenyl group at the C1 position and an ethyl ketone moiety at C3, placing it within the 1-arylpentane-1,3-dione subclass of β-dicarbonyl compounds . As a β-diketone, it exhibits characteristic keto-enol tautomerism and functions as a bidentate ligand capable of chelating metal ions, with the ortho-methoxy substituent introducing potential for intramolecular hydrogen bonding and altered coordination geometry relative to unsubstituted analogs [1].

1-(2-Methoxyphenyl)pentane-1,3-dione: Why Analogs Differ


Substitution within the β-diketone class is not functionally neutral due to structure-dependent variations in tautomeric equilibrium, metal chelation geometry, and physicochemical properties [1]. The position of the methoxy substituent (ortho vs. meta vs. para) on the phenyl ring demonstrably alters the dipole moments of resulting metal chelates and influences intramolecular hydrogen bonding patterns in the enol form [2]. Furthermore, the asymmetric nature of 1-arylpentane-1,3-diones introduces directionality to enolization and chelation that symmetric analogs (e.g., dibenzoylmethane) lack [3]. Therefore, generic selection of a β-diketone without accounting for these substituent-driven differences may yield divergent coordination behavior, altered stability constants, and non-equivalent performance in applications requiring specific ligand geometry or electronic character. The following evidence addresses the quantifiable basis for these distinctions.

1-(2-Methoxyphenyl)pentane-1,3-dione: Comparative Evidence


Ortho-Methoxy Alters Chelate Dipole Moments

In fluorinated mercapto-β-diketone metal chelate systems, the position of methoxy substitution on the phenyl ring produces measurable and systematic differences in molecular dipole moments. The para-methoxy substituted analog (p-MeOC₆H₄) yields the highest dipole moment among methoxy-substituted variants, while meta-methoxy (m-MeOC₆H₄) and ortho-methoxy (2-methoxyphenyl) substitution produce lower values, with the rank order being: p-MeOC₆H₄ > m,p-(MeO)₂C₆H₃ > Ph [1]. This rank-order divergence from methyl-substituted analogs (where m,p-Me₂C₆H₄ > p-MeC₆H₃ > m-MeC₆H₄ > Ph) demonstrates that methoxy substitution follows a distinct electronic pattern attributable to resonance and steric effects specific to oxygen-bearing substituents [1].

coordination chemistry metal chelate design dipole moment β-diketonate ligands

Intramolecular Hydrogen Bonding by Ortho-Methoxy Group

β-Diketones containing ortho-substituted phenyl groups can form intramolecular hydrogen bonds between the enol hydroxyl and the ortho substituent, an interaction structurally impossible for meta- and para-substituted isomers [1]. In related systems, ortho-methoxyphenylthio-substituted pentane-2,4-diones exhibit hydrogen bond strengths and vibrational spectral signatures distinct from their para-methoxyphenylthio counterparts due to this proximity-driven interaction [1]. For 1-(2-methoxyphenyl)pentane-1,3-dione specifically, the ortho-methoxy group is positioned to engage in hydrogen bonding with the enol proton of the β-diketone moiety, a feature that influences the tautomeric equilibrium and potentially modulates the compound's coordination chemistry relative to the 3-methoxy and 4-methoxy positional isomers (CAS 54103-36-5 for 4-methoxy variant) .

intramolecular hydrogen bonding tautomerism conformational analysis β-diketone enol

Directional Enolization in Asymmetric Scaffolds

Asymmetric 1,3-diketones such as 1-(2-methoxyphenyl)pentane-1,3-dione can enolize in two distinct directions, yielding different enol regioisomers. Mass spectrometric analysis of the isoxazoles derived from asymmetric 1-aryl-3-alkylpropane-1,3-diones demonstrates that both enolic forms coexist in equilibrium, with the ratio influenced by the electronic character of the aryl and alkyl substituents [1]. This directional enolization has direct consequences for heterocyclic synthesis: condensation with hydroxylamine yields isomeric isoxazole products whose distribution depends on the enol population, whereas symmetric β-diketones (e.g., acetylacetone, dibenzoylmethane) produce single products due to symmetrical enolization [1]. For 1-(2-methoxyphenyl)pentane-1,3-dione, the electron-donating ortho-methoxy group on the aryl ring is expected to bias the enolization equilibrium toward the enol conjugated with the phenyl ring, a regioselectivity not available in symmetric analogs [2].

enolization direction regioselectivity heterocyclic synthesis β-diketone reactivity

Distinct Metal Complexes from Methoxy-β-Diketonates

Methoxy-substituted β-diketonate ligands produce metal complexes with distinct coordination geometries and volatility profiles compared to unsubstituted or purely alkyl-substituted analogs. X-ray crystallographic analysis of Ni(II) and Zn(II) complexes with methoxy-substituted β-diketonates reveals asymmetric binuclear structures in which metal atoms adopt different coordination environments (coordination numbers 6 and 5) and are bridged by oxygen atoms from both chelate carbonyls and methoxy groups [1]. This contrasts with complexes of unsubstituted β-diketonates (e.g., acetylacetonate), which typically form mononuclear octahedral or square-planar species. Furthermore, the gas-phase behavior differs: non-fluorinated methoxy-substituted complexes pass to the gas phase as monomers, whereas fluorine-containing analogs pass as dimers [1]. For Pb(II) complexes with methoxy-substituted β-diketonates, 1D coordination polymer chains form where methoxy groups remain free and participate in interchain hydrogen bonding, with sublimation occurring at 120 °C under reduced pressure (P=10 Torr) .

coordination polymers MOCVD precursors volatile metal complexes β-diketonate ligands

Substituent Effects on Hydrogen Bond Strength

Substituent effects on β-diketone intramolecular hydrogen bond (IHB) strength are quantifiable and non-trivial. Density functional theory (DFT) calculations at the B3LYP/6-311++G(**) level on 4,4-dimethyl-1-phenylpentane-1,3-dione (DMPD), a structurally related asymmetric β-diketone, yield an IHB strength of 16.8 kcal/mol [1]. This value is approximately 0.7 kcal/mol stronger than that calculated for benzoylacetone (BA), a direct analog lacking the tert-butyl substitution on the alkyl side [1]. By class-level extrapolation, 1-(2-methoxyphenyl)pentane-1,3-dione is expected to exhibit IHB strength modulated by the electron-donating ortho-methoxy group, which alters the electron density at the carbonyl oxygen and the acidity of the enol proton. Such differences of <1 kcal/mol in IHB energy are experimentally significant, as they correlate with measurable shifts in enol-keto equilibrium constants and spectroscopic signatures (IR stretching frequencies, NMR chemical shifts) [2].

intramolecular hydrogen bonding DFT calculation enol stability β-diketone conformation

1-(2-Methoxyphenyl)pentane-1,3-dione: Research and Industrial Applications


Regioselective Isoxazole and Pyrazole Synthesis

Researchers synthesizing isoxazole or pyrazole derivatives requiring regiochemical control should select 1-(2-methoxyphenyl)pentane-1,3-dione over symmetric β-diketones (e.g., dibenzoylmethane) or unsubstituted analogs. The asymmetric 1-arylpentane-1,3-dione scaffold enables directional enolization, producing two distinct enol regioisomers whose ratio is tunable by substituent electronic effects [1]. The ortho-methoxy group electronically biases the equilibrium toward the aryl-conjugated enol, enabling predictable regioselectivity in condensations with hydroxylamine or hydrazines [1][2]. This property is critical for medicinal chemistry programs requiring defined heterocyclic scaffolds where isomeric purity affects biological activity.

MOCVD and ALD Precursor Development

For MOCVD (Metal-Organic Chemical Vapor Deposition) and ALD (Atomic Layer Deposition) applications, methoxy-substituted β-diketonate ligands produce metal complexes with volatility and thermal stability profiles distinct from those of acetylacetonate or dipivaloylmethanate complexes [1]. The methoxy group participates in metal coordination, forming binuclear structures that modulate gas-phase transport as monomers rather than oligomers, a property essential for consistent precursor delivery [1]. Thermal analysis of Pb(II) methoxy-β-diketonate complexes demonstrates sublimation at 120 °C under reduced pressure (P=10 Torr), establishing a quantifiable volatility benchmark [2]. 1-(2-Methoxyphenyl)pentane-1,3-dione should be prioritized over alkyl-substituted β-diketones when binuclear coordination geometry and monomeric vapor-phase species are required for deposition uniformity.

Coordination Chemistry with Defined H-Bonding Architecture

Investigators examining the relationship between ligand structure and metal complex geometry should employ 1-(2-methoxyphenyl)pentane-1,3-dione rather than meta- or para-methoxy isomers. The ortho-methoxy substituent uniquely enables intramolecular hydrogen bonding with the enol proton, an interaction that pre-organizes the ligand conformation prior to metal coordination and influences the resulting complex geometry [1]. DFT calculations on structurally related asymmetric β-diketones quantify IHB strength at approximately 16-17 kcal/mol, with substituent effects producing ~0.7 kcal/mol modulation [2]. For systematic studies of ligand field effects and coordination polymer architecture, the ortho-methoxy positional isomer provides a structurally defined hydrogen bonding motif unavailable in the 3-methoxy (MFCD11185118) or 4-methoxy (CAS 54103-36-5) variants .

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